

Comparative Cross-Reactivity Profile of Ruxolitinib (INCB018424) and Tofacitinib

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Compound of Interest		
Compound Name:	INCB16562	
Cat. No.:	B1684627	Get Quote

Note: Information regarding "**INCB16562**" is not publicly available. This guide uses Ruxolitinib (INCB018424), a well-characterized Janus kinase (JAK) inhibitor from Incyte, as a representative compound for comparative analysis.

This guide provides a comparative overview of the cross-reactivity profiles of Ruxolitinib and another JAK inhibitor, Tofacitinib. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their kinase selectivity.

Introduction to JAK Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling. The JAK family includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases play a pivotal role in the JAK-STAT signaling pathway, which regulates various cellular processes, including inflammation, immunity, and hematopoiesis.[1] Small molecule inhibitors targeting JAKs have been developed for the treatment of various autoimmune diseases and myeloproliferative neoplasms.[1][2]

Ruxolitinib (also known as INCB018424) is a potent inhibitor of JAK1 and JAK2.[2] Tofacitinib was initially designed as a JAK3 inhibitor but also demonstrates activity against JAK1 and JAK2.[3][4] The selectivity of these inhibitors across the kinome is a critical factor in their efficacy and safety profiles.



Kinase Selectivity and Cross-Reactivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ruxolitinib and Tofacitinib against the four members of the JAK family. Lower IC50 values indicate greater potency.

Kinase Target	Ruxolitinib IC50 (nM)	Tofacitinib IC50 (nM)
JAK1	3.3[4]	112[4]
JAK2	2.8[4]	20[4]
JAK3	>428 (>130-fold vs JAK1/2)	1[4]
TYK2	19 (~6-fold vs JAK1/2)[4]	-

Data presented as IC50 values from in vitro kinase assays. A lower value indicates higher potency.

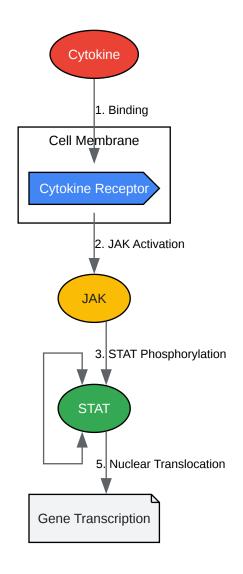
Ruxolitinib demonstrates high potency against JAK1 and JAK2, with significantly less activity against JAK3.[4] It also shows some activity against TYK2.[4] In contrast, Tofacitinib is most potent against JAK3, with lower but still significant activity against JAK2 and JAK1.[4]

Further studies have shown that Ruxolitinib exhibits no significant inhibition against a panel of 26 other kinases, indicating a high degree of selectivity for the JAK family.

Signaling Pathway Inhibition

The differential selectivity of Ruxolitinib and Tofacitinib leads to distinct profiles of cytokine signaling inhibition. The JAK-STAT pathway is initiated by cytokine binding to their receptors, leading to the activation of associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).





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Caption: Simplified JAK-STAT signaling pathway.

Experimental Protocols

Biochemical Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors is typically performed using a biochemical kinase assay.[5] The general workflow for such an assay is as follows:

 Reaction Setup: The kinase, a specific substrate (often a peptide), and the test compound (e.g., Ruxolitinib or Tofacitinib) at various concentrations are combined in a reaction buffer.

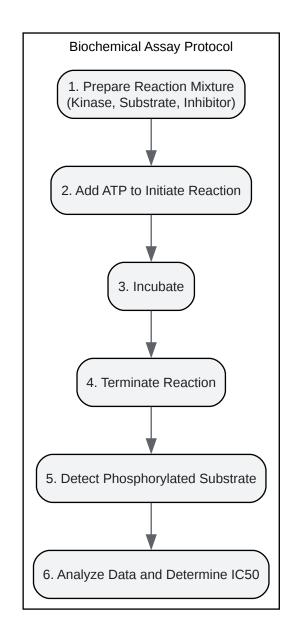






- Initiation: The reaction is initiated by the addition of adenosine triphosphate (ATP), often radiolabeled (e.g., [y-33P]ATP).
- Incubation: The reaction mixture is incubated for a defined period at a specific temperature (e.g., 30°C for 60 minutes) to allow for the enzymatic transfer of the phosphate group from ATP to the substrate.
- Termination: The reaction is stopped, often by the addition of a solution containing EDTA.
- Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this
 involves capturing the phosphorylated substrate on a filter and measuring the incorporated
 radioactivity using a scintillation counter.[6] Alternative methods include fluorescence-based
 and luminescence-based assays that measure product formation or ATP consumption.[5][7]
- Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.





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Caption: General workflow for a biochemical kinase inhibition assay.

Summary and Conclusion

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, while Tofacitinib exhibits a broader inhibitory profile with high potency against JAK3 and moderate activity against JAK1 and JAK2.[4] The high selectivity of Ruxolitinib for JAK1/2 over other kinases suggests a lower potential for off-target effects. The choice between these inhibitors would depend on the specific therapeutic application and the desired signaling pathways to be targeted. The



provided experimental protocols offer a foundational understanding of how the cross-reactivity profiles of such compounds are determined.

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